molecular formula C12H12N4S2 B5219227 3-ISOPROPYL-6-[(E)-2-(2-THIENYL)-1-ETHENYL][1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE

3-ISOPROPYL-6-[(E)-2-(2-THIENYL)-1-ETHENYL][1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE

Cat. No.: B5219227
M. Wt: 276.4 g/mol
InChI Key: UGEWVMILZPNBCT-AATRIKPKSA-N
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Description

3-Isopropyl-6-[(E)-2-(2-thienyl)-1-ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that combines the structural features of triazole and thiadiazole rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isopropyl-6-[(E)-2-(2-thienyl)-1-ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of appropriate triazole and thiadiazole precursors under specific conditions. One common method involves the cyclization of hydrazonoyl halides with thiocyanates or thiosemicarbazides . The reaction conditions often require the presence of a base such as triethylamine and solvents like ethanol to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Isopropyl-6-[(E)-2-(2-thienyl)-1-ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Isopropyl-6-[(E)-2-(2-thienyl)-1-ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes such as carbonic anhydrase and cholinesterase by binding to their active sites, thereby blocking their activity . This inhibition can lead to various therapeutic effects, such as reducing inflammation or combating microbial infections .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Isopropyl-6-[(E)-2-(2-thienyl)-1-ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development .

Properties

IUPAC Name

3-propan-2-yl-6-[(E)-2-thiophen-2-ylethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4S2/c1-8(2)11-13-14-12-16(11)15-10(18-12)6-5-9-4-3-7-17-9/h3-8H,1-2H3/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGEWVMILZPNBCT-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C2N1N=C(S2)C=CC3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=NN=C2N1N=C(S2)/C=C/C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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